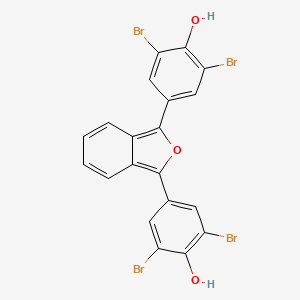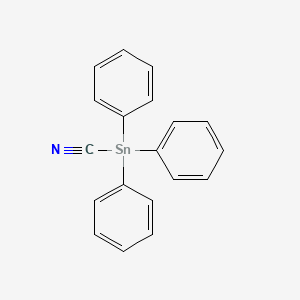![molecular formula C12H15NO6 B14738757 5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid CAS No. 6303-94-2](/img/structure/B14738757.png)
5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C12H15NO6 It is characterized by the presence of two hydroxyethyl groups attached to an amino group, which is further connected to a benzene ring substituted with two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
- Dissolving 5-aminoisophthalic acid in a suitable solvent such as water or ethanol.
- Adding ethylene oxide to the solution while maintaining a temperature range of 0-50°C.
- Stirring the reaction mixture for several hours to allow the reaction to proceed to completion.
- Isolating the product by filtration or crystallization, followed by purification using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Aplicaciones Científicas De Investigación
5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical assays and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The hydroxyethyl groups may participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Additionally, the carboxylic acid groups can form ionic interactions with positively charged residues in proteins, further stabilizing the binding .
Comparación Con Compuestos Similares
Similar Compounds
Isophthalic acid: Benzene-1,3-dicarboxylic acid, lacking the hydroxyethyl and amino groups.
Phthalic acid: Benzene-1,2-dicarboxylic acid, differing in the position of carboxylic acid groups.
Terephthalic acid: Benzene-1,4-dicarboxylic acid, with carboxylic acid groups in para positions.
Uniqueness
5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Propiedades
Número CAS |
6303-94-2 |
|---|---|
Fórmula molecular |
C12H15NO6 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H15NO6/c14-3-1-13(2-4-15)10-6-8(11(16)17)5-9(7-10)12(18)19/h5-7,14-15H,1-4H2,(H,16,17)(H,18,19) |
Clave InChI |
LKRVOQYGONTYKO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)N(CCO)CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)
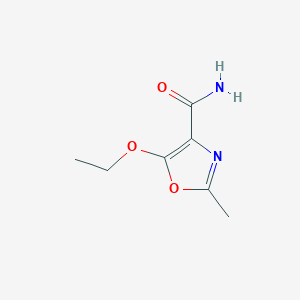

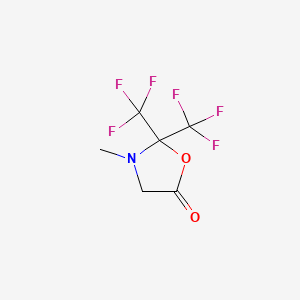
![(3Z)-3-[(2-hydroxyphenyl)-methylene]-tetrahydro-furan-2-one](/img/structure/B14738690.png)
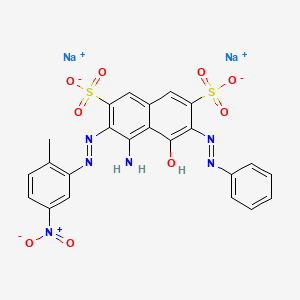
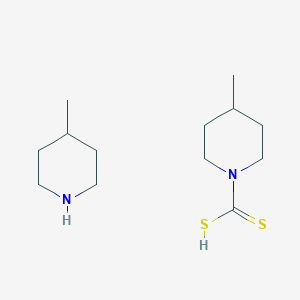
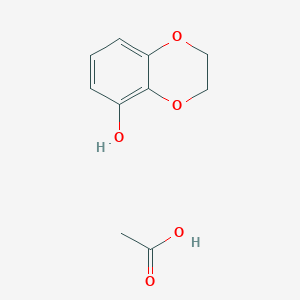

![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)
